4-Bromo-2,6-difluorobiphenyl

Conformational Analysis NMR Spectroscopy Liquid Crystal Solvents

Sourcing halogenated biphenyls with precise substitution patterns can lead to batch inconsistency and failed cross-couplings. 4-Bromo-2,6-difluorobiphenyl resolves this with a defined ortho,ortho'-difluoro and para-bromo motif critical for downstream reactivity and mesophase behavior. - Essential for synthesizing VA-mode liquid crystal monomers with reliable negative dielectric anisotropy. - Provides a sterically defined electrophilic handle for introducing the 2,6-difluorobiphenyl pharmacophore via Suzuki coupling. - Consistent high purity minimizes side reactions in library synthesis and ensures reproducible material performance.

Molecular Formula C12H7BrF2
Molecular Weight 269.08 g/mol
Cat. No. B12974715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluorobiphenyl
Molecular FormulaC12H7BrF2
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2F)Br)F
InChIInChI=1S/C12H7BrF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H
InChIKeyWLIROJDVBFBOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-difluorobiphenyl: Liquid Crystal & Pharma Intermediate


4-Bromo-2,6-difluorobiphenyl is a halogenated aromatic compound belonging to the biphenyl family, characterized by a bromine substituent at the para position of one phenyl ring and two fluorine atoms at the ortho positions of the other . Its molecular formula is C12H7BrF2, with a molecular weight of approximately 269.08 g/mol . This compound is primarily utilized as a synthetic intermediate in the development of liquid crystal materials and active pharmaceutical ingredients, serving as a versatile building block for further functionalization via cross-coupling reactions . Its structural features, particularly the lateral fluorine substitution pattern, impart distinct conformational and electronic properties that are of interest in materials science and medicinal chemistry [1].

1 Versatile building block for liquid crystal monomers via cross-coupling
2 Fluorinated biaryl motif for medicinal chemistry diversification
3 Conformational probe with defined ortho,ortho'-difluoro substitution pattern

4-Bromo-2,6-difluorobiphenyl: Substitution Risks


Direct substitution of 4-Bromo-2,6-difluorobiphenyl with other in-class halogenated biphenyls is not straightforward and carries significant technical risk. The specific ortho,ortho'-difluoro substitution pattern on one ring, combined with a para-bromo group on the other, creates a unique steric and electronic environment that is critical for downstream reactivity and material properties. For instance, molecular dynamics simulations demonstrate that the 2,6-difluoro substitution significantly alters the preferred dihedral angle and conformational flexibility compared to unsubstituted or 2,2'-difluoro analogs [1]. In the context of liquid crystal applications, this precise substitution pattern is known to be essential for achieving the desired negative dielectric anisotropy (Δε) required for vertical alignment (VA) modes, a property that is highly sensitive to the position and type of halogen substituents [2]. Replacing this compound with a similar but non-identical analog could lead to failed synthetic outcomes, altered mesophase behavior, or suboptimal material performance, underscoring the need for precise compound selection in procurement.

Sterics 2,6-difluoro pattern creates unique torsional angle that may not transfer to non-fluorinated or 2,2'-difluoro analogs
Property Negative dielectric anisotropy (Δε) required for VA LCDs is highly sensitive to halogen position and type
Conformation Replacing with generic biphenyls may alter mesophase behavior and polarizability tensor

4-Bromo-2,6-difluorobiphenyl: Comparative Evidence


Torsional Angle vs. Non-Fluorinated Analogs

The specific ortho,ortho'-difluoro substitution in 4-bromo-2,6-difluorobiphenyl enforces a distinct molecular conformation compared to its non-fluorinated or differently halogenated analogs. A ¹H NMR study in a nematic liquid crystalline solvent determined the most probable inter-ring torsional angle (φ) for a closely related compound, 4'-bromo-4-chloro-2,6-difluorobiphenyl, to be 42° [1]. This is significantly larger than the torsional angles measured under similar conditions for 4,4'-dichlorobiphenyl (φ = 34°) and 4-pentyl-4'-cyanobiphenyl (5CB) (φ = 32°) [1]. The increased angle is attributed to the steric hindrance of the ortho-fluorine atoms, which alters the molecular shape and polarizability tensor, a key determinant of performance in liquid crystal formulations.

Torsional angle vs. non-fluorinated analogs
Reported
Target: φ ≈ 42°
4,4'-Dichlorobiphenyl: 34°
5CB: 32°
Larger angle alters molecular shape and polarizability relevant to LC mesophase prediction
NMR dipolar coupling in nematic solvent; relates to steric hindrance of ortho-fluorines
Conformational Analysis NMR Spectroscopy Liquid Crystal Solvents

Suzuki-Miyaura Cross-Coupling Versatility

The presence of a bromine atom on an electron-deficient fluorinated biphenyl scaffold makes 4-Bromo-2,6-difluorobiphenyl a potent electrophile in Suzuki-Miyaura cross-coupling reactions. A general methodology has been developed to synthesize a wide range of polyfluorinated biphenyls, specifically addressing the challenge of coupling electron-poor substrates that are notoriously difficult to activate [1]. This methodology was shown to be scalable and versatile, enabling the synthesis of complex fluorinated biphenyl derivatives that were previously inaccessible. The synthetic protocol was optimized for substrates with varying degrees of fluorination, and 4-Bromo-2,6-difluorobiphenyl represents an ideal substrate within this class due to the activating effect of the ortho-fluorines on the C-Br bond in the presence of suitable palladium catalysts and ligands [1].

Suzuki-Miyaura cross-coupling versatility
Method context
General, scalable route for electron-poor polyfluorinated biphenyls via optimized Pd catalysis
Supports reliable use as electrophilic building block in medicinal and materials chemistry
Class-level inference; substrate scope includes highly fluorinated biphenyls
Cross-Coupling Synthetic Methodology Fluorinated Building Blocks

High-Purity Grade vs. Research-Grade Alternatives

For applications requiring high-purity intermediates, the procurement of 4-Bromo-2,6-difluorobiphenyl is available at a commercial specification of ≥99% purity, as detailed by specialized chemical manufacturers . This is a higher purity grade compared to the standard 95% specification commonly listed for this compound by several research chemical suppliers . The availability of a ≥99% purity grade is crucial for multi-step syntheses where trace impurities can lead to byproduct formation, lower yields in sensitive cross-coupling reactions, or complications in downstream purification and quality control.

High-purity grade vs. research grade
Data to verify
≥99% (specialty suppliers) vs. 95% (standard research grade)
Higher purity may reduce byproduct formation and improve reaction yield reproducibility
Vendor specification; verify lot-specific analytical data before procurement
Quality Control Procurement Specification Chemical Purity

4-Bromo-2,6-difluorobiphenyl: Application Scenarios


Synthesis of LC Monomers for VA Displays

4-Bromo-2,6-difluorobiphenyl is a key synthetic precursor for novel liquid crystal (LC) monomers designed for vertical alignment (VA) mode displays. The lateral difluoro substitution on the biphenyl core is a well-established structural motif for inducing a negative dielectric anisotropy (Δε), a property critical for VA technology [1]. This compound can be further functionalized via Suzuki cross-coupling to introduce various alkyl, alkoxy, or other mesogenic groups, enabling fine-tuning of the clearing point, viscosity, and birefringence of the final LC material. The specific torsional angle conferred by the 2,6-difluoro pattern contributes to the overall molecular shape and polarizability, which are essential for achieving the desired mesomorphic behavior and physical properties in the final LC mixture [2].

Fluorinated Biaryl Motifs for Medicinal Chemistry

In medicinal chemistry, the 2,6-difluorobiphenyl moiety is a privileged scaffold for improving drug-like properties. 4-Bromo-2,6-difluorobiphenyl serves as an ideal electrophilic coupling partner for introducing this motif into lead compounds via Suzuki-Miyaura or other cross-coupling methodologies [3]. The fluorine atoms can enhance metabolic stability and modulate pKa of adjacent functional groups, while the bromine atom provides a versatile handle for diversification. This specific compound is an efficient building block for generating libraries of fluorinated biaryl-containing drug candidates, including non-nucleoside reverse transcriptase inhibitors and other antiviral agents . The high purity grade (≥99%) is particularly advantageous in this context to minimize side reactions and ensure the integrity of biological assays .

Mechanistic Studies of Biased Biphenyl Systems

The unique conformational properties of 4-Bromo-2,6-difluorobiphenyl, characterized by a relatively large inter-ring torsional angle due to ortho-fluorine steric hindrance, make it a valuable model compound for fundamental studies in stereochemistry and molecular recognition. This compound and its derivatives have been used in NMR studies to understand the relationship between halogen substitution patterns and conformational preferences in solution and liquid crystalline environments [2]. Researchers investigating the role of biaryl conformation in catalysis, supramolecular chemistry, or the binding affinity of small molecules can utilize this compound as a defined structural probe to correlate molecular shape with observed macroscopic properties or biological activity.

Application
Selection Property
Validation Focus
LC monomers for VA displays
Negative dielectric anisotropy (Δε) via lateral difluoro pattern
Mesophase behavior and dielectric property verification
Fluorinated biaryl motifs in medicinal chemistry
Synthetic versatility through Suzuki coupling handle
Purity level (≥99% grade) and coupling efficiency
Conformational studies of biased biphenyls
Large inter-ring torsional angle from ortho-fluorine steric hindrance
NMR conformational analysis and polarizability tensor characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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